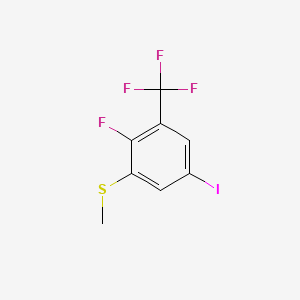
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H5F4IS. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the iodine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds.
Scientific Research Applications
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for (2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-3-methylphenyl)methanamine hydrochloride
- (2-Fluoro-5-methylphenyl)thiourea
- (2-Iodophenyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the phenyl ring, along with the presence of a methylsulfane group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H5F4IS |
|---|---|
Molecular Weight |
336.09 g/mol |
IUPAC Name |
2-fluoro-5-iodo-1-methylsulfanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IS/c1-14-6-3-4(13)2-5(7(6)9)8(10,11)12/h2-3H,1H3 |
InChI Key |
DOPYPFHQPBUDSS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















